molecular formula C15H15NO3 B8597350 (4-Hydroxy-3-methyl-phenyl)-carbamic acid benzyl ester

(4-Hydroxy-3-methyl-phenyl)-carbamic acid benzyl ester

Cat. No. B8597350
M. Wt: 257.28 g/mol
InChI Key: MGTILKPHVXRVLW-UHFFFAOYSA-N
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Patent
US07652022B2

Procedure details

4-Amino-2-methyl-phenol (717 mg, 5.8 mmol) and benzyloxycarbonyl chloride (1.09 g, 6.4 mmol) are stirred in a suspension of AcOEt/concentrated Na2CO3 solution (50 mL/50 mL) for 7 h. The organic phase is concentrated under reduced pressure and flash chromatographed (silica gel, 3.8×66 cm, AcOEt/hexane=1:3): M+H=257.9; HPLC (System 1): 5.43 min.
Quantity
717 mg
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([CH3:9])[CH:3]=1.[CH2:10]([O:17][C:18](Cl)=[O:19])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>CCOC(C)=O>[CH2:10]([O:17][C:18](=[O:19])[NH:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([CH3:9])[CH:3]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
717 mg
Type
reactant
Smiles
NC1=CC(=C(C=C1)O)C
Name
Quantity
1.09 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The organic phase is concentrated under reduced pressure and flash
CUSTOM
Type
CUSTOM
Details
chromatographed (silica gel, 3.8×66 cm, AcOEt/hexane=1:3)
CUSTOM
Type
CUSTOM
Details
5.43 min.
Duration
5.43 min

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC(NC1=CC(=C(C=C1)O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.